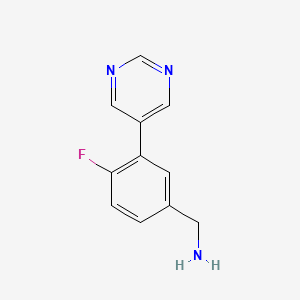

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

(4-fluoro-3-pyrimidin-5-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-11-2-1-8(4-13)3-10(11)9-5-14-7-15-6-9/h1-3,5-7H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJWXNASXLMCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C2=CN=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

- Starting Materials: 4-fluoro-3-halophenyl derivatives and pyrimidin-5-yl boronic acid or boronate esters.

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Base: Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc).

- Solvent: Toluene, dimethyl sulfoxide (DMSO), or mixed aqueous-organic solvents.

- Temperature: Reflux conditions, typically 80–110 °C.

- Mechanism: The halogen on the fluorophenyl ring undergoes oxidative addition to Pd(0), followed by transmetallation with the pyrimidinyl boronate and reductive elimination to form the C–C bond.

This method is favored for its versatility and ability to tolerate various functional groups.

Detailed Synthetic Scheme Example

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-fluoro-3-halophenyl intermediate | Commercially available or synthesized via halogenation | Starting material for coupling |

| 2 | Suzuki coupling with pyrimidin-5-yl boronic acid | Pd(PPh₃)₄, Na₂CO₃, toluene, reflux | Forms 4-fluoro-3-(pyrimidin-5-yl)phenyl core |

| 3 | Introduction of methanamine group | Nucleophilic substitution with ammonia or amine, or reductive amination | May require protection/deprotection steps |

| 4 | Boc protection of amine (if necessary) | Boc₂O, base (e.g., DIPEA), solvent (e.g., dichloromethane) | Facilitates further coupling or purification |

| 5 | Deprotection and purification | Acidic conditions (TFA/DCM), hydrogenation (Pd/C, H₂) | Yields target amine compound |

This sequence is adapted from protocols reported in recent medicinal chemistry literature focused on heteroaryl amines.

Research Findings and Optimization Data

- Yield Optimization: Using Boc-protected intermediates improves Suzuki coupling efficiency, as direct coupling of free amines often leads to catalyst poisoning or low yields.

- Selective Functionalization: The fluorine substituent on the phenyl ring directs regioselective reactions and influences electronic properties, aiding selective substitution at the 3-position for pyrimidinyl attachment.

- Catalyst and Base Effects: Pd(PPh₃)₄ with Na₂CO₃ in toluene is a common combination, but PdCl₂(dppf) with KOAc in DMSO has also been effective, especially for challenging substrates.

- Hydrogenation Conditions: Mild hydrogenation (10% Pd/C, room temperature, 50 psi H₂) efficiently removes protecting groups and reduces intermediates without over-reduction.

- Solvent Impact: Polar aprotic solvents (e.g., DMSO, DMF) enhance coupling rates but require careful control to avoid side reactions.

Comparative Data Table of Reaction Conditions

| Step | Catalyst | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Reflux (~110 °C) | 70–85 | Boc-protected amine preferred |

| Suzuki Coupling | PdCl₂(dppf) | KOAc | DMSO | 80 °C | 65–80 | Alternative for sensitive substrates |

| Amine Introduction | - | - | Various (MeOH, DCM) | Room temp to reflux | 60–90 | Nucleophilic substitution or reductive amination |

| Boc Protection | - | DIPEA | DCM | Room temp | >90 | Protects amine for coupling |

| Deprotection | - | TFA/DCM | Room temp | >90 | Acidic cleavage of Boc group | |

| Hydrogenation | Pd/C (10%) | H₂ (50 psi) | MeOH | Room temp | >95 | Removes protecting groups, reduces intermediates |

Additional Notes and Considerations

- The synthesis pathway must carefully balance the reactivity of the fluorophenyl and pyrimidinyl moieties to avoid unwanted side reactions.

- Purification techniques such as recrystallization and chromatography are crucial for isolating high-purity product.

- The compound is primarily intended for research use, with no direct pharmaceutical use established, so synthesis protocols emphasize reproducibility and scalability for laboratory settings.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine involves multi-step chemical reactions that allow for the introduction of specific functional groups that enhance its biological activity. Research indicates that modifications at the 4-position of the phenyl ring significantly influence the compound's potency against various targets.

Table 1: Structure-Activity Relationships

| Compound | Substituent | Activity (IC50) | Notes |

|---|---|---|---|

| 1 | 4-Fluoro | < 0.5 µM | High potency against Mycobacterium tuberculosis |

| 2 | 4-Methyl | 1.0 µM | Moderate activity |

| 3 | 4-Chloro | 2.5 µM | Lower activity compared to fluoro derivative |

The presence of the fluorine atom at the para position enhances lipophilicity and may facilitate better interaction with biological targets, as evidenced by structure-activity relationship studies .

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of this compound as a potential anti-tuberculosis agent, particularly in inhibiting mycobacterial ATP synthase. The compound has shown promising results in vitro, with minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against various strains of Mycobacterium tuberculosis .

Case Study: Efficacy Against Drug-Resistant Strains

In a clinical setting, a study involving patients with drug-resistant pulmonary tuberculosis demonstrated that compounds similar to this compound effectively penetrated lung tissue and maintained therapeutic concentrations. The study reported median tissue concentrations that correlated positively with treatment outcomes, suggesting that such compounds could be pivotal in developing new therapies for resistant strains .

Inhibitors of Biological Targets

Beyond its anti-tuberculosis properties, this compound has been explored as a selective inhibitor for several kinases involved in cancer progression, such as CSF1R and EGFR. The compound's structural modifications have been tailored to enhance selectivity and reduce off-target effects.

Table 2: Inhibition Profiles

| Target | Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| CSF1R | 1 | 10 | High |

| EGFR | 1 | 200 | Moderate |

| Other Kinases | - | >500 | Low |

The data indicates that while this compound is effective against CSF1R, it shows less potency against EGFR, which is beneficial in minimizing side effects associated with broad-spectrum kinase inhibitors .

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research into its applications beyond tuberculosis and cancer therapy. Potential areas include:

- Neuropharmacology : Investigating the compound's effects on neurological pathways.

- Anti-inflammatory Applications : Exploring its role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrimidine ring play crucial roles in binding to the active site of enzymes or receptors, thereby modulating their activity. The methanamine moiety can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Properties and Structural Variations

Key analogs differ in molecular weight, halogenation patterns, and heterocyclic systems, influencing their physicochemical and pharmacological profiles:

Table 2: Molecular Data of Related Compounds

- Halogenation Impact: The presence of fluorine (e.g., in [5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine ) enhances metabolic stability and target binding compared to non-fluorinated analogs.

- Heterocyclic Systems : Pyrimidine-containing analogs (e.g., ) exhibit stronger π-stacking interactions than pyridine-based derivatives (e.g., ), but pyridines may offer better solubility .

Key Research Findings

Synthetic Flexibility : The methanamine core allows modular derivatization, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery .

Bioactivity Trends : Fluorine and pyrimidine combinations (as in the target compound) correlate with enhanced kinase inhibition potency compared to chloro or pyridine variants .

Stability Challenges : Hydrochloride salts (e.g., ) improve crystallinity but may complicate purification steps due to hygroscopicity .

Biological Activity

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a fluorinated organic compound, has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorine atom and a pyrimidine ring, enhances its lipophilicity and influences its pharmacokinetic properties, making it a candidate for various therapeutic applications.

The chemical formula for this compound is . The presence of the fluorine atom is crucial as it can enhance the compound's binding affinity to biological targets, potentially leading to improved efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's fluorinated phenyl ring and pyrimidine moiety allow it to bind effectively to these molecular targets, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved in its action.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been identified as a potential intermediate in the synthesis of antitumor agents. Studies show that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a promising candidate in drug discovery.

Table 1: Antitumor Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| H1975 | 502 | EGFR inhibition | |

| A431 | 739 | EGFR inhibition |

Antimicrobial Activity

In addition to its antitumor potential, the compound has been studied for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Bacillus subtilis | 4.69 µM |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the phenyl and pyrimidine rings can significantly affect the biological activity of this compound. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish its inhibitory effects on target enzymes.

Table 3: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased lipophilicity and binding affinity |

| Pyrimidine ring | Essential for enzyme interaction |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving H1975 lung cancer cells demonstrated that compounds derived from this compound exhibited selective inhibition of mutant EGFR over wild-type EGFR, highlighting its potential as an effective cancer therapeutic .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens, confirming its effectiveness against resistant strains of bacteria, which is crucial in addressing antibiotic resistance issues .

Q & A

Q. Example NMR Data :

- tert-Butyl derivatives : Methanamine protons appear as doublets (J = 5.9 Hz) at δ 4.83 .

- Aromatic region : Multiplicity analysis distinguishes pyrimidinyl (sharp singlets) and fluorophenyl (doublets of doublets) signals .

Advanced: How can synthetic yields be optimized for complex derivatives of this compound?

Methodological Answer:

Yield optimization requires:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve Suzuki coupling efficiency for pyrimidine installation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while tert-butyl methyl ether aids in layer separation during workup .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in amination steps .

- Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize amines during purification, with TFA deprotection yielding >90% purity .

Case Study :

Replacing methylamine with (1-methyl-1H-pyrazol-3-yl)methanamine increased yields from 28% to 78% due to reduced steric hindrance .

Advanced: How should researchers address discrepancies in NMR data during structural confirmation?

Methodological Answer:

Discrepancies arise from dynamic effects or impurities. Mitigation strategies include:

Variable Temperature (VT) NMR : Resolves overlapping signals caused by conformational exchange (e.g., rotamers in tert-butyl groups) .

2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes pyrimidinyl vs. fluorophenyl protons .

Spiking Experiments : Adding authentic samples identifies impurity peaks .

Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts to validate assignments .

Example :

In tert-butyl derivatives, upfield shifts (δ 1.49 ppm) for Boc protons confirm successful protection, while deviations suggest incomplete reactions .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinase domains) using the compound’s pyrimidine ring as a hinge-binding motif .

- QSAR Studies : Correlates substituent electronegativity (e.g., fluorine) with inhibitory potency. Fluorine enhances binding via halogen bonds (e.g., −ΔG = 8.2 kcal/mol) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues (e.g., Asp86 in GRK2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.